3-Chloro-1-(4-chlorophenyl)propan-1-ol
Description
Contextualization within Halogenated Phenylpropanol Derivatives Research
Halogenated phenylpropanol derivatives are a class of compounds extensively studied in organic and medicinal chemistry. The introduction of halogen atoms into the phenyl ring or the alkyl chain can profoundly alter the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Research in this area often focuses on understanding these structure-activity relationships (SAR). The chlorine atoms in 3-Chloro-1-(4-chlorophenyl)propan-1-ol, one on the aromatic ring and one on the propyl chain, contribute to its distinct electronic and steric properties, making it an interesting subject for comparative studies within this class of compounds.
Significance as a Synthetic Intermediate for Advanced Chemical Structures
One of the primary roles of compounds like this compound is its function as a versatile synthetic intermediate. The hydroxyl group can be a site for esterification, etherification, or oxidation, while the chlorine atom on the propyl chain can be displaced in nucleophilic substitution reactions. This dual reactivity allows for the construction of more complex molecules. For instance, it can serve as a building block in the synthesis of various heterocyclic compounds and potential pharmaceutical agents. The development of more complex molecules often relies on the availability of such well-defined, functionalized intermediates.
The logical and most common synthetic precursor to this compound is its corresponding ketone, 3-chloro-1-(4-chlorophenyl)propan-1-one, also known as 3,4'-dichloropropiophenone. matrix-fine-chemicals.com
| Precursor Compound | CAS Number | Molecular Formula | Molecular Weight |
| 3-chloro-1-(4-chlorophenyl)propan-1-one | 3946-29-0 | C₉H₈Cl₂O | 203.06 g/mol |
The synthesis of the target alcohol is typically achieved through the reduction of this ketone. Several established methods for the reduction of aldehydes and ketones to alcohols are applicable here:
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst (e.g., Palladium, Platinum, Nickel) to reduce the carbonyl group. While effective, it may require high pressures and temperatures.
Hydride Reduction: More commonly used in laboratory settings, this involves reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.org NaBH₄ is a milder reagent, often used in alcoholic solvents like methanol (B129727) or ethanol (B145695), and is generally selective for aldehydes and ketones. youtube.com LiAlH₄ is a much stronger reducing agent and would also effectively reduce the ketone, but it is less selective and reacts violently with protic solvents. libretexts.org
For the synthesis of a specific stereoisomer (chiral alcohol), asymmetric reduction methods are employed. The Corey-Bakshi-Shibata (CBS) reduction is a prominent example, utilizing a chiral oxazaborolidine catalyst to achieve high enantioselectivity in the reduction of prochiral ketones. ciac.jl.cn
Evolution of Research Interest and Foundational Studies on Related Analogs
While specific research on this compound is not extensively documented in publicly available literature, the interest in this molecule and its analogs stems from foundational studies on simpler chlorinated and phenylpropanol structures. Early research focused on the synthesis and basic reactivity of compounds like 3-chloro-1-propanol (B141029), which is a key intermediate in various chemical industries. google.com
The study of phenylpropanolamines and their halogenated derivatives has been a cornerstone of medicinal chemistry for decades, leading to the development of numerous drugs. The insights gained from these foundational studies on how halogenation affects absorption, distribution, metabolism, and excretion (ADME) properties, as well as target binding, have paved the way for the rational design of more complex molecules like this compound. The current interest lies in exploring how the specific di-chlorination pattern of this compound influences its potential as an intermediate for novel chemical entities with tailored properties. More than 250 FDA-approved drugs contain chlorine, highlighting the importance of chloro-containing molecules in pharmaceutical applications. nih.gov
Properties
IUPAC Name |
3-chloro-1-(4-chlorophenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,9,12H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUYFKWDURVWJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCCl)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Chloro 1 4 Chlorophenyl Propan 1 Ol
Strategic Approaches to C-C Bond Formation for the Propanol (B110389) Backbone
The construction of the 3-chloro-1-(4-chlorophenyl)propan-1-ol framework requires the careful assembly of the propanol backbone and its attachment to the chlorophenyl ring. Several strategic approaches have been developed to achieve this, each with its own advantages in terms of efficiency, selectivity, and substrate scope.
Reduction of 3-Chloro-1-(4-chlorophenyl)propan-1-one as a Primary Synthetic Route
A prominent and widely utilized method for the synthesis of this compound is the reduction of the corresponding ketone, 3-Chloro-1-(4-chlorophenyl)propan-1-one. This approach is advantageous as the precursor ketone is readily accessible through Friedel-Crafts acylation. matrix-fine-chemicals.com The reduction of the carbonyl group to a hydroxyl group can be achieved through several reliable methods.
Hydride Reductions: Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reducing agent for this transformation due to its mild nature and high chemoselectivity for aldehydes and ketones. masterorganicchemistry.compressbooks.pub The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. studylib.net The borohydride delivers a hydride ion to the electrophilic carbonyl carbon, forming an alkoxide intermediate which is subsequently protonated by the solvent to yield the desired alcohol.
Catalytic Hydrogenation: An alternative method is the catalytic asymmetric hydrogenation of β-chloropropiophenone derivatives. This technique can provide high yields and enantioselectivity when a suitable chiral catalyst is employed. For instance, supported iron-based chiral catalysts have been used in the asymmetric catalytic hydrogenation of β-chloro-propiophenone, achieving high yields and enantiomeric excess under optimized conditions of temperature and pressure. ccsenet.org
Meerwein-Ponndorf-Verley (MPV) Reduction: The MPV reduction offers a highly chemoselective method for reducing ketones to alcohols using an aluminum alkoxide catalyst in the presence of a sacrificial alcohol, typically isopropanol. minia.edu.egwikipedia.orgalfa-chemistry.com This method is particularly useful when other reducible functional groups are present in the molecule, as it selectively targets the carbonyl group. alfa-chemistry.com The reaction is reversible and is driven to completion by using a large excess of the sacrificial alcohol. thermofisher.com
Table 1: Comparison of Reduction Methods for 3-Chloro-1-(4-chlorophenyl)propan-1-one
| Reduction Method | Reducing Agent/Catalyst | Typical Solvents | Key Advantages |
|---|---|---|---|
| Hydride Reduction | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild conditions, high chemoselectivity, operational simplicity. masterorganicchemistry.compressbooks.pub |
| Catalytic Hydrogenation | H₂, Chiral Iron-based catalyst | Varies | High yield, potential for enantioselectivity. ccsenet.org |
| Meerwein-Ponndorf-Verley (MPV) Reduction | Aluminum isopropoxide | Isopropanol | High chemoselectivity, mild conditions, suitable for sensitive substrates. minia.edu.egalfa-chemistry.com |
Palladium-Catalyzed Coupling Reactions in the Construction of the Aryl-Propanol Framework
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon bonds. In the context of synthesizing this compound, these methods can be employed to construct the aryl-propanol framework.
The Suzuki-Miyaura cross-coupling reaction is a versatile method that involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of the target molecule, this could involve the coupling of 4-chlorophenylboronic acid with a suitable 3-chloro-1-propanol (B141029) derivative. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. mdpi.com The efficiency of the coupling can be influenced by the choice of palladium catalyst, ligands, base, and solvent. mdpi.comresearchgate.net
Ring-Opening Reactions of Substituted Epoxides with Chlorinating Agents
An alternative strategy for the synthesis of this compound involves the ring-opening of a substituted epoxide. This approach is attractive as it can establish the required stereochemistry at the two adjacent carbon atoms in a controlled manner. The starting material for this route is 4-chlorostyrene (B41422) oxide. cymitquimica.comchemspider.comnih.govfishersci.com
The strained three-membered ring of the epoxide is susceptible to nucleophilic attack, leading to ring-opening. khanacademy.orgchemistrysteps.comnih.govyoutube.com In this synthetic route, a chlorinating agent acts as the nucleophile. The reaction can be performed under acidic conditions, where the epoxide oxygen is first protonated, making the epoxide more susceptible to nucleophilic attack by a chloride ion. For example, treatment of 4-chlorostyrene oxide with hydrochloric acid would lead to the opening of the epoxide ring, with the chloride ion attacking one of the epoxide carbons and the hydroxyl group being formed on the other. The regioselectivity of the ring-opening (i.e., which carbon is attacked by the nucleophile) is influenced by both steric and electronic factors.
Introduction and Functionalization of Halogen Substituents
The synthesis of this compound necessitates the precise introduction of two chlorine atoms: one on the phenyl ring and another on the propanol chain. The strategies for introducing these halogens are distinct and are often carried out at different stages of the synthesis.
Methods for Selective Chlorination of the Propanol Chain
Introducing a chlorine atom selectively onto the propanol chain can be achieved through various methods. One common approach is the conversion of a hydroxyl group to a chloride. The Appel reaction provides a mild method for this transformation, using triphenylphosphine (B44618) and carbon tetrachloride to convert a primary or secondary alcohol into the corresponding alkyl chloride. alfa-chemistry.comwikipedia.orgnrochemistry.comchem-station.com This reaction proceeds with inversion of configuration at a stereocenter. nrochemistry.com
Alternatively, thionyl chloride (SOCl₂) can be used to chlorinate alcohols. libretexts.org For selective chlorination at a specific position on an existing alkyl chain, radical chlorination can be employed, though this method often suffers from a lack of selectivity, leading to a mixture of products. However, recent advances have led to more selective methods for the chlorination of C(sp³)–H bonds. nih.gov
Strategies for Introducing the Chlorophenyl Moiety
The 4-chlorophenyl group is typically introduced early in the synthetic sequence. The most common and efficient method for this is the Friedel-Crafts acylation. wikipedia.orgvedantu.comyoutube.comyoutube.com This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgvedantu.com
In the context of synthesizing this compound, chlorobenzene (B131634) is acylated with 3-chloropropionyl chloride. lookchem.com The reaction proceeds via an electrophilic aromatic substitution mechanism, where the acylium ion, generated from the reaction of 3-chloropropionyl chloride with AlCl₃, attacks the electron-rich chlorobenzene ring. Due to the ortho-, para-directing nature of the chlorine substituent on the benzene (B151609) ring, a mixture of ortho and para isomers is typically formed. The para isomer, 3-Chloro-1-(4-chlorophenyl)propan-1-one, is usually the major product due to reduced steric hindrance and is the direct precursor for the reduction step described in section 2.1.1. vedantu.comyoutube.com
Table 2: Key Reagents and Reactions for Halogen Introduction
| Halogen Position | Synthetic Strategy | Key Reagents | Reaction Type |
|---|---|---|---|
| Propanol Chain | Conversion of alcohol to chloride | Triphenylphosphine, Carbon Tetrachloride | Appel Reaction alfa-chemistry.comwikipedia.org |
| Propanol Chain | Conversion of alcohol to chloride | Thionyl Chloride (SOCl₂) | Nucleophilic Substitution libretexts.org |
| Phenyl Ring | Acylation of chlorobenzene | 3-Chloropropionyl chloride, AlCl₃ | Friedel-Crafts Acylation wikipedia.orglookchem.com |
Optimization of Reaction Conditions and Yield for this compound Synthesis
The optimization of reaction conditions is a paramount consideration in the synthesis of this compound to maximize product yield and purity. Key factors that are manipulated to achieve these goals include the choice of solvent, reaction temperature, and the use of efficient catalytic systems.
Solvent Effects and Temperature Control in High-Yield Syntheses
The selection of an appropriate solvent and the maintenance of optimal temperature are crucial for achieving high yields in the synthesis of this compound. The solvent not only dissolves the reactants but can also influence the reaction rate and selectivity. Protic solvents, such as alcohols, are commonly employed in reductions using metal hydrides like sodium borohydride. For instance, in the synthesis of a similar compound, 3'-chlorophenylpropanol, 95% ethanol is utilized as the solvent. google.com
Temperature control is equally critical. In the aforementioned synthesis of 3'-chlorophenylpropanol, the reaction is initiated at 35-40 °C to ensure the dissolution of the starting materials. Subsequently, the temperature is lowered to 25-30 °C before the addition of the reducing agent, potassium borohydride. google.com This is followed by a reflux period and then cooling to 0-5 °C for crystallization, indicating that a dynamic temperature profile is necessary for optimizing the different stages of the reaction. google.com In the synthesis of 3-chloro-1-propanol from 1,3-propanediol (B51772) and hydrochloric acid, the reaction temperature is maintained at 80-100 °C. chemicalbook.com
The interplay between solvent and temperature is evident in studies of related reactions. For example, in the asymmetric reduction of 3-chloropropiophenone, the use of deep eutectic solvents (DESs) as co-solvents was found to significantly influence the reaction, with a choline (B1196258) chloride/urea mixture providing the best results. researchgate.net
Table 1: Effect of Temperature on Different Stages of a Related Synthesis (3'-chlorophenylpropanol)
| Reaction Stage | Temperature (°C) | Purpose |
| Dissolution | 35-40 | To ensure complete dissolution of reactants. |
| Reducing Agent Addition | 25-30 | To control the initial rate of reduction. |
| Reflux | 55-60 | To drive the reaction to completion. |
| Crystallization | 0-5 | To maximize the recovery of the purified product. |
Data derived from a synthesis of 3'-chlorophenylpropanol, a structurally similar compound. google.com
Catalytic Systems for Enhanced Efficiency
Catalytic systems play a pivotal role in enhancing the efficiency of the synthesis of this compound, often by enabling milder reaction conditions and improving selectivity. In the synthesis of related chloropropanols, various catalysts have been employed. For the preparation of 3-chloro-1-propanol, benzenesulfonic acid has been used as a catalyst to improve reaction efficiency. chemicalbook.com
For the asymmetric synthesis of the chiral precursor (S)-3-chloro-1-phenyl-1-propanol, biocatalysts such as yeast cells have been utilized. Immobilized Saccharomyces cerevisiae cells, after thermal pretreatment, have shown high enantioselectivity (99% e.e.) and good conversion rates (80%). researchgate.net Another study on the same compound employed whole cells of Acetobacter sp. CCTCC M209061. researchgate.net Lipases are another class of enzymes used in the kinetic resolution of similar racemic alcohols. researchgate.net
In addition to biocatalysts, chemo-catalytic systems are also effective. The asymmetric hydrogenation of β-chloro-propiophenone to (S)-3-chloro-phenyl-1-propanol has been achieved using supported iron-based chiral catalysts, with yields and enantiomeric excess values reaching 99% and 90%, respectively, under optimized conditions of temperature and pressure. ccsenet.org For the synthesis of 3'-chlorophenylpropanol, L-prolinol is used as a catalyst in conjunction with the reducing agent potassium borohydride. google.com
Table 2: Comparison of Catalytic Systems in the Synthesis of Related Chiral Alcohols
| Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (e.e., %) |
| Immobilized Saccharomyces cerevisiae | 3-chloropropiophenone | (S)-3-chloro-1-phenyl-1-propanol | 80 | 99 |
| Supported iron-based chiral catalyst | β-chloro-propiophenone | (S)-3-chloro-phenyl-1-propanol | 99 | 90 |
| L-prolinol / KBH4 | 3'-chloropropiophenone | Dextrorotatory 3'-chlorophenylpropanol | 83.1 | 99 |
Data is for the synthesis of structurally similar compounds. google.comresearchgate.netccsenet.org
Prevention of Side Reactions and Byproduct Formation
A key challenge in the synthesis of this compound is the prevention of side reactions and the formation of byproducts, which can reduce the yield and complicate the purification of the final product. A potential side reaction during the synthesis of similar compounds is over-chlorination. chemicalbook.com
In the reduction of the precursor ketone, 3-chloro-1-(4-chlorophenyl)propan-1-one, using a hydride-based reducing agent like sodium borohydride, it is important to note that while aldehydes and ketones are readily reduced, other functional groups such as esters and amides are generally unreactive under standard conditions. masterorganicchemistry.com This selectivity helps in preventing unwanted reactions if such functional groups are present elsewhere in the molecule. However, the borohydride can react with the alcohol solvent, leading to its decomposition and the formation of hydrogen gas and borates. wikipedia.org
Another potential side reaction is dehalogenation, where the chlorine atom is removed from the molecule. In studies on the bioreduction of 3-chloropropiophenone, some yeast strains were found to effectively dehalogenate the substrate. researchgate.net Careful selection of the catalyst and reaction conditions is therefore crucial to minimize this undesired reaction.
The purification process often involves steps to remove byproducts. For example, in the synthesis of 3'-chlorophenylpropanol, after the main reaction, the solution is treated with activated carbon for decolorization, and the final product is isolated through crystallization. google.com
Table 3: Potential Side Reactions and Preventive Measures
| Side Reaction | Description | Preventive Measures |
| Over-chlorination | Introduction of additional chlorine atoms into the molecule. | Use of a catalyst like benzenesulfonic acid to improve selectivity. chemicalbook.com |
| Dehalogenation | Removal of the chlorine atom from the carbon skeleton. | Careful selection of the reducing agent and catalyst; avoiding certain microbial strains that promote dehalogenation. researchgate.net |
| Solvent Decomposition | Reaction of the hydride reducing agent with the alcohol solvent. | Controlled addition of the reducing agent at a suitable temperature. |
Stereoselective Synthesis of Enantiopure 3 Chloro 1 4 Chlorophenyl Propan 1 Ol
Chiral Pool Synthesis Strategies for 3-Chloro-1-(4-chlorophenyl)propan-1-ol Precursors
Chiral pool synthesis leverages naturally occurring, enantiomerically pure compounds such as amino acids, sugars, and terpenes as starting materials. wikipedia.org This strategy incorporates a pre-existing stereocenter, which is then elaborated through a series of chemical transformations to yield the target molecule, thus avoiding the need for an asymmetric induction step. wikipedia.org
While direct examples for the synthesis of this compound precursors from the chiral pool are not extensively documented in the literature, a plausible synthetic route can be conceptualized starting from L- or D-phenylalanine derivatives. A hypothetical pathway could involve:
Diazotization and Halogenation: The amino group of a protected 4-chloro-phenylalanine ester could be converted to a diazonium salt, followed by a Sandmeyer-type reaction to introduce a chlorine atom, albeit with potential for racemization if not carefully controlled.
Side Chain Manipulation: The carboxylic acid functionality of the amino acid could be reduced to a primary alcohol.
Homologation and Chlorination: A one-carbon homologation of the side chain, followed by functional group manipulations, could lead to the desired 3-chloropropyl structure.
This approach, while theoretically viable, can be lengthy and may suffer from issues with protecting groups and retention of stereochemical integrity throughout the multi-step sequence. Consequently, catalytic asymmetric methods are often preferred for their efficiency and directness in synthesizing this class of chiral alcohols.
Asymmetric Catalytic Reduction Approaches
Asymmetric catalytic reduction of the prochiral ketone, 3-chloro-1-(4-chlorophenyl)propan-1-one, stands as one of the most direct and efficient methods for producing enantiopure this compound. This approach involves the use of a catalytic amount of a chiral entity to transfer hydrogen from a stoichiometric reductant to the ketone, thereby creating the chiral alcohol with high enantioselectivity.
Chiral transition metal complexes are powerful catalysts for the asymmetric hydrogenation and transfer hydrogenation of ketones. guidechem.com Catalysts based on ruthenium, rhodium, and iridium, paired with chiral ligands, have been successfully employed for the synthesis of optically active chlorohydrins. google.comacs.org
In these systems, the chiral ligand coordinates to the metal center, creating a chiral environment that directs the hydrogenation to one of the two enantiotopic faces of the ketone carbonyl. The reaction typically involves the transfer of hydrogen from H₂ gas (asymmetric hydrogenation) or from a hydrogen donor like isopropanol or formic acid (asymmetric transfer hydrogenation). guidechem.com For the reduction of β-chloro-propiophenone, a related substrate, iron-based chiral catalysts have also been developed as a more cost-effective alternative to precious metals like ruthenium and rhodium. nih.gov Research has shown that supported iron-based chiral catalysts can achieve high yield and enantiomeric excess under optimized conditions of temperature and pressure. nih.govnih.gov
Table 1: Performance of an Iron-Based Chiral Catalyst in Asymmetric Hydrogenation
| Parameter | Value | Yield (%) | e.e. (%) |
| Temperature | 60 °C | 99 | 90 |
| Pressure | 1.2 MPa | 99 | 90 |
| KOH Concentration | 2x10⁻² mol/L | 99 | 90 |
Data pertains to the hydrogenation of β-chloro-propiophenone using a supported iron-based chiral catalyst. nih.govnih.gov
Organocatalysis offers a metal-free alternative for asymmetric synthesis. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst derived from proline, is a prominent method for the enantioselective reduction of prochiral ketones. youtube.comgoogle.com The catalyst, when used in stoichiometric or catalytic amounts, complexes with a borane (B79455) source (e.g., borane-dimethyl sulfide or borane-THF) to form the active reducing agent. matrix-fine-chemicals.com
The mechanism involves the coordination of the ketone's carbonyl oxygen to the boron atom of the CBS catalyst. The steric environment created by the catalyst's chiral framework directs the hydride transfer from the borane to a specific face of the carbonyl, leading to the formation of one enantiomer of the alcohol with high predictability and enantiomeric excess. matrix-fine-chemicals.com This method has been specifically cited as a key chemical approach for preparing (R)-(+)-3-chloro-1-phenylpropan-1-ol, a closely related analogue. google.com The CBS reduction is particularly effective for aryl ketones, making it well-suited for the synthesis of this compound. ciac.jl.cn
Biocatalytic and Chemoenzymatic Synthetic Routes
Biocatalysis employs enzymes as natural, highly selective catalysts to perform chemical transformations. These methods are valued for their high enantioselectivity, mild reaction conditions, and environmental compatibility.
Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), are a readily available and cost-effective source of carbonyl reductases (KREDs) and alcohol dehydrogenases (ADHs). These enzymes can reduce a wide range of ketones to their corresponding chiral alcohols with high enantioselectivity. The asymmetric reduction of 3-chloropropiophenone, a precursor to the target molecule, has been successfully achieved using immobilized Saccharomyces cerevisiae cells. acs.org
In a typical biotransformation, the ketone substrate is incubated with the yeast culture, which provides the necessary enzymes and cofactors (like NADPH) for the reduction. Pre-treatment of the immobilized cells, for instance by heating, can enhance the enantioselectivity of the reduction by deactivating competing, non-selective enzymes. acs.org This method has been shown to produce (S)-3-chloro-1-phenylpropanol with high enantiomeric excess and good conversion. acs.org
Table 2: Bioreduction of 3-chloropropiophenone with Immobilized *S. cerevisiae***
| Biocatalyst Treatment | Conversion (%) | e.e. (%) |
| Untreated Cells | >95 | 96 |
| Thermally Pretreated Cells (50°C, 30 min) | 80 | 99 |
Data for the synthesis of (S)-3-chloro-1-phenylpropanol. acs.org
Lipases are hydrolase enzymes that are widely used for the kinetic resolution of racemic alcohols and their esters. nih.gov In a kinetic resolution, the enzyme selectively acylates or hydrolyzes one enantiomer of a racemic mixture at a much faster rate than the other, allowing for the separation of the two enantiomers.
For racemic this compound, a lipase (B570770) can be used to selectively acylate one enantiomer using an acyl donor (like vinyl acetate), leaving the unreacted, enantiomerically enriched alcohol behind. Conversely, the racemic alcohol can first be chemically acylated to produce a racemic ester, which is then subjected to enantioselective hydrolysis by the lipase to yield one enantiomer of the alcohol and the unreacted enantiomer of the ester. Lipases from Pseudomonas fluorescens and Candida rugosa have been effective in resolving related 3-chloro-1-arylpropan-1-ols. acs.org
Dynamic kinetic resolution (DKR) is an advanced version of this process where the slower-reacting enantiomer is continuously racemized in situ. This is often achieved by adding a racemization catalyst, such as an acidic resin or a metal complex. DKR allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. A patented method describes the DKR of 3-chloro-1-phenylpropan-1-ol (B142418) using a lipase from Candida antarctica (lipase B, or CALB) as the biocatalyst and an acidic resin as the racemization catalyst to produce the (R)-enantiomer with high yield and enantiomeric excess. google.com
Table 3: Lipase-Catalyzed Resolution of 3-chloro-1-arylpropan-1-ols
| Product | Enantiomeric Excess (ee%) | Yield (%) |
| (S)-1-aryl-3-chloropropan-1-ols | 99 | 34-42 |
| (R)-1-aryl-3-chloropropan-1-ols | 97-99 | 18-24 |
Results based on a two-step lipase resolution process. acs.org
Chiral Auxiliary and Chiral Ligand Strategies
The asymmetric synthesis of this compound can be effectively achieved by establishing stereochemical control during the reduction of the prochiral ketone, 3-chloro-1-(4-chlorophenyl)propan-1-one. Both chiral auxiliary and chiral ligand-based methodologies have been explored to induce facial selectivity in the hydride attack on the carbonyl group, leading to the desired enantiomer of the alcohol.
A hypothetical approach employing an Evans-type oxazolidinone auxiliary would involve the acylation of the chiral auxiliary with 3-chloropropanoic acid. The resulting N-acyl oxazolidinone could then undergo a diastereoselective reaction, for instance, a Grignard reaction with a 4-chlorophenylmagnesium halide. The stereochemical outcome would be directed by the chiral environment of the auxiliary. Subsequent cleavage of the auxiliary would furnish the chiral alcohol. However, without experimental data, the efficiency and diastereoselectivity of such a sequence for this specific substrate remain speculative.
Similarly, pseudoephedrine can be used as a chiral auxiliary by forming an amide with a suitable carboxylic acid derivative. nih.gov The resulting pseudoephedrine amide can then undergo diastereoselective transformations. nih.gov For the synthesis of the target alcohol, a multi-step sequence would be necessary, and the direct application for the reduction of the corresponding ketone is not a standard approach for this auxiliary.
A more direct and widely documented approach for the enantioselective synthesis of chiral alcohols from ketones is the use of chiral ligands in catalytic asymmetric reductions. This method avoids the stoichiometric use of a chiral entity and the additional steps of attaching and removing an auxiliary. The core principle involves the in-situ formation of a chiral catalyst by the coordination of a chiral ligand to a metal center or a Lewis acid, which then mediates the enantioselective transfer of a hydride to the ketone.
A notable strategy for the asymmetric reduction of prochiral ketones is the Corey-Itsuno reduction, which employs a chiral oxazaborolidine catalyst, often referred to as the Corey-Bakshi-Shibata (CBS) catalyst. mdpi.com This catalyst is typically generated in situ from a chiral amino alcohol and a borane source. The CBS catalyst coordinates with the borane reducing agent and the substrate ketone in a structured transition state, facilitating a highly enantioselective hydride transfer.
Studies on the asymmetric synthesis of the closely related compound, (S)-3-Chloro-1-phenyl-1-propanol, have demonstrated the efficacy of this approach. In this research, various chiral amino alcohols were used as precursors for the in-situ generation of the oxazaborolidine catalyst with borane amine complexes. ciac.jl.cn The results highlight the influence of the chiral ligand structure on the yield and enantioselectivity of the reduction.
| Chiral Amino Alcohol Ligand | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|
| (R)-α,α-diphenyl-2-pyrrolidinemethanol | 88.3 | 81.6 |
| (1R,2S)-2-amino-1,2-diphenylethanol | 93.8 | 87.7 |
| (1R,2R)-1-amino-2-indanol | 90.5 | 85.2 |
Table 1: Asymmetric Synthesis of (S)-3-Chloro-1-phenyl-1-propanol using various chiral amino alcohol-derived catalysts and borane amine complexes. ciac.jl.cn
This data indicates that high yields and good to excellent enantioselectivities can be achieved in the asymmetric reduction of a very similar substrate, suggesting that this methodology would be highly applicable to the synthesis of enantiopure this compound. The choice of the chiral amino alcohol ligand is crucial in optimizing the enantiomeric excess of the final product.
Reactivity and Derivatization Chemistry of 3 Chloro 1 4 Chlorophenyl Propan 1 Ol
Transformations Involving the Hydroxyl Group
The secondary hydroxyl group is a key site for synthetic modification, participating in oxidation, substitution, and derivatization reactions to form new ethers and esters.
The oxidation of the secondary alcohol in 3-chloro-1-(4-chlorophenyl)propan-1-ol typically yields the corresponding ketone. libretexts.orgchemguide.co.uk Common oxidizing agents such as chromic acid (H₂CrO₄, prepared from CrO₃ and sulfuric acid) or pyridinium (B92312) chlorochromate (PCC) readily convert the secondary alcohol to 3-chloro-1-(4-chlorophenyl)propan-1-one. libretexts.orgorganic-chemistry.org
Conversion of the alcohol to a carboxylic acid, such as 4-chlorobenzoic acid, is a more complex transformation that necessitates the cleavage of the carbon-carbon bond between the first and second carbon of the propane (B168953) chain. This is not achieved by standard oxidation protocols. However, specialized methods have been developed for the oxidative cleavage of benzylic alcohols. rsc.orgresearchgate.net One such approach involves a two-step, one-pot procedure where the alcohol is first oxidized to the intermediate ketone, which is then subjected to further oxidation to cleave the C-C bond and form the carboxylic acid. rsc.orgnih.gov For instance, a copper-catalyzed aerobic oxidation followed by treatment with sodium chlorite (B76162) (a Lindgren oxidation) can effect the transformation of benzylic alcohols to their corresponding carboxylic acids. rsc.orgresearchgate.net
Table 1: Oxidation Reactions of the Hydroxyl Group
| Starting Material | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| This compound | Chromic Acid (H₂CrO₄) | 3-Chloro-1-(4-chlorophenyl)propan-1-one | Ketone Formation |
| This compound | Pyridinium Chlorochromate (PCC) | 3-Chloro-1-(4-chlorophenyl)propan-1-one | Ketone Formation |
The hydroxyl group is a poor leaving group; therefore, direct nucleophilic substitution is not feasible. It must first be converted into a better leaving group. A common and effective method for this transformation is the reaction with thionyl chloride (SOCl₂). ncert.nic.in This reagent converts the alcohol into a chlorosulfite intermediate, which then readily undergoes substitution by a chloride ion to yield the corresponding alkyl chloride.
Treating this compound with thionyl chloride results in the substitution of the hydroxyl group with a chlorine atom, affording 1,3-dichloro-1-(4-chlorophenyl)propane. This reaction is particularly efficient because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that escape from the reaction mixture, driving the reaction to completion. ncert.nic.in
Esterification: The hydroxyl group can be readily converted into an ester through reaction with carboxylic acids or their derivatives. A standard laboratory method involves reacting the alcohol with an acyl chloride, such as acetyl chloride, in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. This reaction yields the corresponding acetate (B1210297) ester, 1-(4-chlorophenyl)-3-chloropropyl acetate.
Etherification: The formation of an ether from the subject alcohol is commonly achieved via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This is a two-step process. First, the alcohol is deprotonated with a strong base, such as sodium hydride (NaH), to form a more nucleophilic sodium alkoxide. In the second step, this alkoxide is treated with a primary alkyl halide, like methyl iodide, in an Sₙ2 reaction to form the final ether product, 1-(3-chloro-1-methoxy-propyl)-4-chlorobenzene. khanacademy.org
Table 2: Esterification and Etherification Reactions
| Starting Material | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| This compound | Acetyl Chloride, Pyridine | 1-(4-Chlorophenyl)-3-chloropropyl acetate | Esterification |
Reactions of the Aliphatic Chloro Substituent
The primary chloro group at the C-3 position is an excellent electrophilic site for nucleophilic substitution and can also participate in elimination reactions.
The terminal primary chloride is highly susceptible to Sₙ2 displacement by a wide range of nucleophiles, allowing for straightforward functional group interconversion. learncbse.in The reaction involves a backside attack by the nucleophile on the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion.
For example, reaction with sodium azide (B81097) in a polar aprotic solvent like DMF yields 3-azido-1-(4-chlorophenyl)propan-1-ol. Similarly, reaction with secondary amines, such as dimethylamine (B145610), provides the corresponding tertiary amine, 3-(dimethylamino)-1-(4-chlorophenyl)propan-1-ol. These transformations are valuable for introducing nitrogen-containing functionalities into the molecule.
Table 3: Nucleophilic Displacement of the Aliphatic Chloride
| Starting Material | Nucleophile | Reagent | Product |
|---|---|---|---|
| This compound | Azide (N₃⁻) | Sodium Azide (NaN₃) | 3-Azido-1-(4-chlorophenyl)propan-1-ol |
The aliphatic chloro group can be removed through an elimination reaction to form an alkene. When this compound is treated with a strong, sterically hindered base, an E2 (bimolecular elimination) reaction is favored over Sₙ2 substitution. utdallas.edu
A common base for this purpose is potassium tert-butoxide (t-BuOK). The bulky tert-butoxide abstracts a proton from the carbon adjacent to the chlorine-bearing carbon (the β-carbon), while the chloride ion is simultaneously ejected. This concerted process results in the formation of a double bond, yielding 1-(4-chlorophenyl)prop-2-en-1-ol. The use of a bulky base minimizes the competing substitution reaction at the primary carbon center. utdallas.edu
Chemical Transformations of the Chlorophenyl Moiety
The 4-chlorophenyl group in this compound is a key site for modifications that can lead to a diverse range of derivatives. The reactivity of this aromatic ring is influenced by the presence of the chlorine atom and the 3-chloro-1-hydroxypropyl substituent. These transformations can be broadly categorized into electrophilic aromatic substitution reactions and palladium-catalyzed cross-coupling reactions.
The chlorine atom on the phenyl ring is a deactivating group, meaning it reduces the rate of electrophilic aromatic substitution (EAS) compared to unsubstituted benzene (B151609). This deactivation is due to the electron-withdrawing inductive effect of the halogen. However, the chlorine atom is also an ortho, para-director, which means that incoming electrophiles will preferentially add to the positions adjacent (ortho) and opposite (para) to the chlorine atom. This directing effect is a result of the resonance donation of a lone pair of electrons from the chlorine atom, which helps to stabilize the cationic intermediate (the arenium ion) formed during the reaction.
Given that the para position is already occupied by the 3-chloro-1-hydroxypropyl group, electrophilic substitution on the 4-chlorophenyl ring of this compound would be expected to occur at the positions ortho to the chlorine atom (positions 2 and 6). Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would need to be carefully selected to overcome the deactivating effect of the chlorine atom while avoiding side reactions involving the aliphatic portion of the molecule.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the 4-Chlorophenyl Moiety
| Reaction Type | Typical Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO3, H2SO4 | 3-Chloro-1-(4-chloro-2-nitrophenyl)propan-1-ol |
| Bromination | Br2, FeBr3 | 3-Chloro-1-(2-bromo-4-chlorophenyl)propan-1-ol |
| Sulfonation | SO3, H2SO4 | 5-Chloro-2-(3-chloro-1-hydroxypropyl)benzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl3 | 1-(5-Chloro-2-(3-chloro-1-hydroxypropyl)phenyl)alkan-1-one |
Note: The table presents predicted outcomes based on general principles of electrophilic aromatic substitution. Actual experimental results may vary based on reaction conditions.
The carbon-chlorine bond on the aromatic ring of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, significant advancements in catalyst design, particularly the development of bulky, electron-rich phosphine (B1218219) ligands, have enabled their efficient use in these transformations. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.
Several key palladium-catalyzed cross-coupling reactions could be applied to the 4-chlorophenyl moiety:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent (such as a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. This would replace the chlorine atom with a new aryl, heteroaryl, or vinyl group.
Heck-Mizoroki Reaction: In this reaction, the aryl chloride is coupled with an alkene to form a new, more substituted alkene. This provides a method for introducing alkenyl substituents.
Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, facilitated by a palladium catalyst and a copper(I) co-catalyst, to form an arylated alkyne.
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine in the presence of a palladium catalyst and a strong base.
The success of these reactions would be highly dependent on the choice of catalyst, ligand, base, and solvent, as well as the reaction temperature. The presence of the hydroxyl and alkyl chloride functionalities in the side chain would also need to be considered to avoid potential competing reactions.
Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions at the 4-Chloro Position
| Reaction Name | Coupling Partner | General Product Structure |
|---|---|---|
| Suzuki-Miyaura | R-B(OH)2 | 3-Chloro-1-(4-R-phenyl)propan-1-ol |
| Heck-Mizoroki | Alkene | 3-Chloro-1-(4-alkenylphenyl)propan-1-ol |
| Sonogashira | Terminal Alkyne | 3-Chloro-1-(4-alkynylphenyl)propan-1-ol |
| Buchwald-Hartwig | R1R2NH | 3-Chloro-1-(4-(R1R2N)phenyl)propan-1-ol |
Mechanistic Investigations of Key Transformations
The mechanisms of both electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions are well-established.
For electrophilic aromatic substitution , the reaction proceeds through a two-step mechanism. First, the π-electron system of the aromatic ring acts as a nucleophile and attacks the electrophile (E+), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. In the second step, a base removes a proton from the carbon atom that bears the new electrophile, restoring the aromaticity of the ring. The directing effects of the chloro and the alkyl substituents on the stability of the arenium ion intermediate would determine the regioselectivity of the substitution.
The catalytic cycle for palladium-catalyzed cross-coupling reactions generally involves three key steps:
Oxidative Addition: The low-valent palladium(0) catalyst inserts into the carbon-chlorine bond of the 4-chlorophenyl ring, forming a palladium(II) intermediate.
Transmetalation (for Suzuki, Sonogashira, etc.) or Migratory Insertion (for Heck): In the Suzuki reaction, the organic group from the organoboron reagent is transferred to the palladium center. In the Heck reaction, the alkene coordinates to the palladium and then inserts into the palladium-carbon bond.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Mechanistic studies for specific applications to this compound would likely focus on optimizing reaction conditions to achieve high yields and selectivity, as well as understanding any potential influence of the side chain on the catalytic cycle.
Advanced Spectroscopic and Chromatographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of 3-Chloro-1-(4-chlorophenyl)propan-1-ol. Through one-dimensional and two-dimensional experiments, the exact placement of atoms and their relationships can be established.
The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons, while the ¹³C NMR spectrum reveals the number of unique carbon atoms. The chemical shifts are influenced by the electronic environment, with electronegative atoms like chlorine and oxygen causing a downfield shift (to a higher ppm value).
For this compound, the aromatic protons on the para-substituted ring typically appear as two distinct doublets due to symmetry. The protons on the three-carbon chain (C1, C2, C3) exhibit characteristic shifts and splitting patterns based on their proximity to the hydroxyl, chloro, and phenyl groups. The proton attached to the carbinol carbon (C1) is expected to be a triplet, coupled to the two adjacent protons on C2. The C2 protons, being diastereotopic, would ideally appear as a complex multiplet, coupled to both the C1 and C3 protons. The protons on C3, adjacent to the chlorine atom, are expected to be a triplet, coupled to the C2 protons.
The ¹³C NMR spectrum shows distinct signals for each of the nine carbon atoms, with the symmetry of the 4-chlorophenyl group resulting in four signals for the six aromatic carbons. The carbons bonded to the electronegative oxygen (C1) and chlorine (C3) are shifted significantly downfield.
Predicted ¹H NMR Chemical Shifts (in CDCl₃) This table presents predicted values based on structural analysis and typical chemical shift ranges.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H on C1 (-CHOH) | 4.9 - 5.2 | Triplet (t) |
| H's on C2 (-CH₂) | 2.1 - 2.4 | Multiplet (m) |
| H's on C3 (-CH₂Cl) | 3.6 - 3.8 | Triplet (t) |
| OH | Variable (broad singlet) | Broad Singlet (br s) |
| Aromatic H's (ortho to -CHOH) | ~7.35 | Doublet (d) |
Predicted ¹³C NMR Chemical Shifts (in CDCl₃) This table presents predicted values based on structural analysis and typical chemical shift ranges.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (-CHOH) | 70 - 75 |
| C2 (-CH₂) | 40 - 45 |
| C3 (-CH₂Cl) | 45 - 50 |
| C1' (Aromatic, attached to C1) | 140 - 142 |
| C2'/C6' (Aromatic) | 128 - 130 |
| C3'/C5' (Aromatic) | 127 - 129 |
Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by showing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling correlations. For this compound, a COSY spectrum would show a cross-peak between the proton on C1 and the protons on C2, and another cross-peak between the C2 protons and the C3 protons. This confirms the -CH(OH)-CH₂-CH₂Cl connectivity of the propyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For example, the proton signal at ~5.0 ppm would show a correlation to the carbon signal at ~72 ppm, assigning them both to the C1 position.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is critical for connecting different parts of the molecule. Key correlations would include the proton on C1 showing correlations to the carbons of the phenyl ring (C2', C6', and C1') and to C2 and C3 of the propyl chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This can provide insights into the preferred conformation of the molecule.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the specific functional groups present in a molecule based on how their bonds vibrate upon absorbing energy.
FT-IR spectroscopy is particularly effective for identifying the hydroxyl (-OH) group. In the FT-IR spectrum of this compound, the O-H bond stretch is expected to appear as a prominent, broad absorption band in the region of 3600-3200 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding between molecules in the sample. Other key absorption bands would include C-H stretches for the aromatic ring (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹), aromatic C=C stretching vibrations around 1600-1450 cm⁻¹, and C-O and C-Cl stretching bands in the fingerprint region (typically 1260-1000 cm⁻¹ and 800-600 cm⁻¹, respectively).
Expected FT-IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Band Appearance |
|---|---|---|---|
| O-H (Alcohol) | Stretching | 3600 - 3200 | Strong, Broad |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |
| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium |
| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium to Weak |
| C-O (Alcohol) | Stretching | 1260 - 1000 | Strong |
Raman spectroscopy provides data that is complementary to FT-IR. While polar bonds like O-H are strong in IR, non-polar, symmetric bonds are often more intense in Raman spectra. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric breathing vibrations of the 4-chlorophenyl ring and the C-Cl stretch, providing a more complete vibrational profile of the molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides two critical pieces of information: the molecular weight of the compound and structural details based on its fragmentation pattern upon ionization.
For this compound (C₉H₁₀Cl₂O), the exact mass of the molecular ion [M]⁺ would be determined. A key feature in the mass spectrum would be the isotopic pattern caused by the two chlorine atoms. Chlorine has two common isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This results in a characteristic pattern of peaks:
[M]⁺: Contains two ³⁵Cl atoms.
[M+2]⁺: Contains one ³⁵Cl and one ³⁷Cl atom.
[M+4]⁺: Contains two ³⁷Cl atoms. The relative intensity of these peaks would be approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms.
The fragmentation of the molecular ion would likely proceed through several predictable pathways:
Alpha-cleavage: Cleavage of the bond between C1 and C2 is common for alcohols, which would lead to the formation of a stable [C₇H₆ClO]⁺ fragment (m/z 141/143).
Loss of Water: Dehydration of the alcohol can lead to a fragment ion at [M-18]⁺.
Loss of HCl: Elimination of a molecule of hydrogen chloride can result in a peak at [M-36]⁺.
Benzylic Cleavage: Fragmentation can also generate the 4-chlorobenzyl cation or a related tropylium (B1234903) ion, which are relatively stable.
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic methods are essential for separating this compound from reaction precursors, byproducts, and isomers, as well as for determining its purity.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of non-volatile compounds like this compound. biointerfaceresearch.cominternationaljournalssrg.org When equipped with a chiral stationary phase (CSP), HPLC is the primary method for separating the enantiomers of chiral alcohols and determining the enantiomeric excess (e.e.) of a sample. google.commasterorganicchemistry.comsigmaaldrich.com The separation relies on the differential interaction of the R- and S-enantiomers with the chiral selector in the column. windows.net A patent describing the enzymatic hydrolysis of a related compound, 3-chloro-1-phenyl-1-propanol, notes the determination of optical purity, which is directly related to enantiomeric excess. google.com
Table 3: Representative HPLC Parameters for Chiral Separation
| Parameter | Description |
|---|---|
| Column | Chiral Stationary Phase (e.g., polysaccharide-based like cellulose (B213188) tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Typically a mixture of hexane (B92381) and an alcohol (e.g., 2-propanol) in varying ratios. biointerfaceresearch.com |
| Flow Rate | Commonly set around 1.0 mL/min. biointerfaceresearch.com |
| Detection | UV detector, typically at a wavelength where the chlorophenyl group absorbs (e.g., 254 nm). |
This table outlines typical starting conditions for developing an HPLC method for the enantiomeric separation of compounds like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is ideally suited for the analysis of volatile and thermally stable compounds. It is widely used for determining the purity of chloropropanols and for identifying volatile byproducts in synthesis reactions. biointerfaceresearch.comresearchgate.netnih.gov The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for identification. agriculturejournals.czresearchgate.net In the synthesis of related compounds, GC is often used to monitor the progress of the reaction and determine the final product's purity. chemicalbook.com
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used to qualitatively monitor the progress of a chemical reaction. google.com By spotting the reaction mixture on a TLC plate alongside the starting material and developing the plate in an appropriate solvent system, chemists can visualize the consumption of reactants and the formation of the product. The different components will travel up the plate at different rates (indicated by their Retention Factor, Rf), allowing for a quick assessment of the reaction's status.
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute configuration of chiral centers. thieme-connect.denih.gov To perform this analysis, a suitable single crystal of an enantiomerically pure sample of this compound, or a derivative, is required. The crystal diffracts X-rays in a unique pattern, which can be computationally analyzed to generate a precise model of the electron density and, consequently, the atomic positions in the molecule. researchgate.net This technique provides unambiguous proof of the molecule's stereochemistry. The analysis of related chlorophenyl compounds has been successfully performed, confirming molecular structures and configurations. researchgate.netresearchgate.net
Theoretical and Computational Chemistry Studies of 3 Chloro 1 4 Chlorophenyl Propan 1 Ol
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to modern chemistry, offering insights that complement experimental data. These methods are used to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and to map the distribution of electrons within a molecule.
Density Functional Theory (DFT) for Optimized Geometries and Vibrational Frequencies
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is frequently used to predict the equilibrium geometry of molecules, the energies of different conformers, and the vibrational frequencies that correspond to infrared and Raman spectra. For 3-Chloro-1-(4-chlorophenyl)propan-1-ol, a DFT study would typically involve optimizing the molecular structure to find the lowest energy conformation. This would provide precise data on bond lengths, bond angles, and dihedral angles.
Subsequent frequency calculations on the optimized geometry would yield the theoretical vibrational spectrum. While studies on similar structures, such as halopyridines and chalcone (B49325) derivatives, have utilized DFT to compare calculated vibrational modes with experimental data, specific published tables of optimized geometrical parameters or calculated vibrational frequencies for this compound are not available.
Table 1: Hypothetical Data Table of DFT Calculated Geometrical Parameters This table is for illustrative purposes only, as specific research data for this compound is not available.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-O | Data N/A | Data N/A | Data N/A |
| C-Cl (propyl) | Data N/A | Data N/A | Data N/A |
| C-Cl (phenyl) | Data N/A | Data N/A | Data N/A |
Ab Initio Methods for Electronic Property Predictions
Ab Initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods can be used to predict a wide range of electronic properties, such as ionization potential, electron affinity, and the distribution of charge within a molecule. Such calculations would be crucial for understanding the reactivity and intermolecular interactions of this compound. However, specific peer-reviewed articles detailing these electronic property predictions for the target compound could not be identified.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. For a flexible molecule like this compound, which has several rotatable bonds, MD simulations would be invaluable for exploring its conformational landscape. These simulations could reveal the most populated conformations in different environments (e.g., in a vacuum or in a solvent) and the energy barriers for converting between them. Despite the utility of this technique, there are no specific published MD simulation studies focused on the conformational analysis of this compound.
Computational Modeling of Reaction Mechanisms and Transition States
Understanding how a molecule reacts is a central theme in chemistry. Computational modeling allows researchers to map out the entire energy profile of a chemical reaction, including the structures of short-lived transition states. This information is key to predicting reaction rates and product distributions. For this compound, this could involve modeling its synthesis, such as the reduction of the corresponding ketone, or its subsequent reactions. The search for literature did not yield any studies that computationally modeled reaction mechanisms involving this specific alcohol.
Prediction of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be used to interpret experimental spectra. This includes predicting Nuclear Magnetic Resonance (NMR) chemical shifts, UV-Vis absorption wavelengths, and mass spectrometry fragmentation patterns. While experimental spectral data for related compounds are available, theoretical predictions and detailed computational analyses for this compound are absent from the current body of scientific literature.
Homology Modeling and Docking Studies of Enzyme-Substrate Interactions in Biocatalysis
In the field of biocatalysis, computational methods are essential for understanding how a substrate binds to the active site of an enzyme. When the experimental 3D structure of an enzyme is unknown, a theoretical model can be built using a technique called homology modeling. Molecular docking can then be used to predict the preferred binding pose of a substrate or inhibitor, like this compound, within the enzyme's active site.
Such studies are often performed in the context of the enzymatic synthesis of chiral alcohols. For instance, the biocatalytic reduction of 3-chloro-1-(4-chlorophenyl)propan-1-one to the corresponding alcohol would be a prime candidate for docking studies to explain the stereoselectivity of the reaction. These studies would provide insights into the key amino acid residues involved in binding and catalysis. Despite the relevance, specific docking studies featuring this compound as the ligand of interest have not been published.
Role of 3 Chloro 1 4 Chlorophenyl Propan 1 Ol As a Versatile Synthetic Building Block
Precursor in the Synthesis of Complex Organic Molecules
As a precursor, 3-Chloro-1-(4-chlorophenyl)propan-1-ol serves as a starting point for synthesizing more elaborate chemical structures. The differential reactivity of its hydroxyl and chloro groups can be exploited to introduce new functionalities in a controlled manner. For instance, the hydroxyl group can undergo reactions typical of alcohols, such as oxidation to a ketone or conversion into an ether or ester, while the alkyl chloride can participate in nucleophilic substitution reactions.
This strategic utility is demonstrated in its use for the preparation of 2-Oxo-2H-chromene-3-carboxylic acid amide derivatives. chemicalbook.comchemdad.com These chromene structures are complex heterocyclic compounds investigated for their potential biological activities, and this compound provides a key fragment of the final molecule. The synthesis of such complex targets from relatively simple, bifunctional starting materials like this compound is a fundamental strategy in medicinal and organic chemistry.
Intermediate in Pharmaceutical Synthesis
The structural motifs present in this compound are commonly found in biologically active compounds, making it a significant intermediate in the synthesis of pharmaceuticals. guidechem.com Its framework can be elaborated into a final drug molecule, or it can be used to introduce a specific side chain or fragment during a multi-step synthesis.
While specific APIs derived directly from this compound are not prominently detailed in publicly available literature, the utility of its structural analogue, 3-chloro-1-phenylpropan-1-ol (B142418), provides a clear example of its potential role. This closely related compound is a crucial intermediate in several synthetic routes to Dapoxetine, an active pharmaceutical ingredient used for the treatment of premature ejaculation. google.comresearchgate.netgoogle.com
In these syntheses, the hydroxyl group of 3-chloro-1-phenylpropan-1-ol is typically used to form an ether linkage with 1-naphthol. google.com Subsequently, the chloro group is displaced by dimethylamine (B145610) to install the required amino group, completing the core structure of the Dapoxetine molecule. googleapis.com This illustrates how the dual functionality of such chloropropanol (B1252657) derivatives is leveraged to assemble complex APIs.
Many modern pharmaceuticals are chiral molecules, where only one of a pair of enantiomers (mirror-image isomers) provides the desired therapeutic effect while the other may be inactive or cause unwanted side effects. Consequently, the synthesis of enantiomerically pure drugs is a major focus in the pharmaceutical industry.
The carbon atom bearing the hydroxyl group in this compound is a chiral center. This means the compound can exist as two distinct enantiomers, (R) and (S). This chirality makes it a valuable intermediate for constructing enantiomerically pure drug candidates. Research on the analogous compound, 3-chloro-1-phenyl-1-propanol, has established methods for obtaining single enantiomers, which are directly applicable to the title compound. These methods include:
Asymmetric Synthesis: Using a chiral catalyst, such as an oxazaborolidine (CBS) catalyst with a borane (B79455) amine complex, to reduce the precursor ketone (3-chloro-1-phenylpropan-1-one) directly to the desired (S)-enantiomer of the alcohol with high enantiomeric excess. ciac.jl.cn
Enzymatic Resolution: Employing enzymes, such as lipase (B570770) CALB, to selectively acylate one enantiomer from a racemic mixture, allowing the separation of the esterified enantiomer from the unreacted one. google.com This dynamic kinetic resolution process can achieve high yields and excellent optical purity (e.g., >99% ee). google.com
The availability of such enantiomerically pure building blocks is critical for the efficient and stereocontrolled synthesis of modern chiral drugs. google.com
Table 2: Methods for Preparing Chiral 3-Chloro-1-phenyl-1-propanol (Analog)
| Method | Reagents/Catalyst | Target Enantiomer | Key Finding |
|---|---|---|---|
| Asymmetric Reduction | Borane Amine Complex / CBS Catalyst | (S)-3-Chloro-1-phenyl-1-propanol | Yields of 88-94% with enantiomeric excess (ee) of 81-88%. ciac.jl.cn |
Applications in Agrochemical Research
Similar to its role in pharmaceuticals, this compound serves as a building block in the synthesis of new agrochemicals. guidechem.com The 4-chlorophenyl group is a common feature in many pesticides and fungicides. Furthermore, the compound itself has been noted to possess inherent antimicrobial and antifungal properties, making it a valuable starting point for research into new crop protection agents. guidechem.com
For example, the structural unit of a chlorophenyl group connected to a three-carbon chain is found in potent fungicides like Dimethomorph, which contains a (4-chlorophenyl)acryloyl moiety. google.comgoogleapis.com The synthesis of novel dipeptide compounds with fungicidal activity has also utilized precursors like methyl (±)RS-3-amino-3-(4-chlorophenyl)propanoate, highlighting the importance of this chemical scaffold in developing compounds for controlling phytopathogens in agriculture. google.com
Exploration in Materials Science Applications
Currently, the exploration of this compound in materials science applications is not well-documented in scientific literature. Its bifunctional nature could theoretically allow it to be used as a monomer or a chain modifier in polymerization reactions, but this remains an area with limited investigation.
Investigations into Structure-Reactivity Relationships and Mechanisms of Action at a Molecular Level
Investigations into the structure-reactivity of this compound are primarily understood through the principles of physical organic chemistry. The molecule's reactivity is dictated by its two main functional groups:
Alkyl Chloride: The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to attack by nucleophiles. ncert.nic.in This allows for nucleophilic substitution reactions (typically Sₙ2 mechanism) to introduce a wide variety of functional groups, such as amines, ethers, and thioethers. byjus.com
Secondary Alcohol: The hydroxyl group can act as a nucleophile, be protonated and eliminated, or be oxidized to a ketone. learncbse.in Its presence allows for the formation of esters and ethers, which can alter the molecule's physical properties and biological activity.
At a molecular level, the interaction of this compound's enantiomers with chiral environments, such as enzymes, has been studied. Enzymatic resolution processes rely on the precise three-dimensional fit of one enantiomer into the enzyme's active site, which facilitates a specific chemical reaction (like acylation) at a much higher rate for one enantiomer over the other. google.com This selective interaction is a direct consequence of the molecule's structure and provides insight into its behavior within a biological system. Similarly, the toxicological profiles of related chloropropanols have been shown to be enantiomer-dependent, with the (R)- and (S)-isomers exhibiting different effects, underscoring the importance of stereochemistry in molecular mechanisms of action. nih.govinchem.org
Q & A
Basic: What synthetic routes are recommended for laboratory-scale preparation of 3-Chloro-1-(4-chlorophenyl)propan-1-ol?
Methodological Answer:
The alcohol can be synthesized via reduction of 3-Chloro-1-(4-chlorophenyl)propan-1-one (ketone precursor) using agents like NaBH₄ or LiAlH₄ in anhydrous THF or ethanol. For example, LiAlH₄ in THF at 0–5°C yields the alcohol with >85% efficiency after aqueous workup and column purification (ethyl acetate/hexane). Alternatively, catalytic hydrogenation (H₂/Pd-C) in methanol under ambient pressure provides a milder route .
Basic: How to confirm the structural integrity and purity of this compound?
Methodological Answer:
Use ¹H NMR to identify key signals:
- δ 3.81 ppm (t, J = 6.8 Hz, CH₂Cl)
- δ 3.32 ppm (t, J = 6.8 Hz, CH₂ adjacent to OH)
- Aromatic protons at δ 7.83–7.31 ppm (4-chlorophenyl group).
HRMS should show [M]+∙ at m/z 203.0019 (calcd. 203.0025 for C₉H₈Cl₂O). Purity can be assessed via HPLC (C18 column, acetonitrile/water gradient) .
Advanced: What enantioselective strategies achieve high optical purity in this compound synthesis?
Methodological Answer:
Biocatalytic asymmetric reduction using immobilized Candida pseudotropicalis 104 or recombinant alcohol dehydrogenases (ADHs) enables >90% enantiomeric excess (ee). Key parameters:
- 28-hour incubation at 30°C in 0.3% chitosan-encapsulated cells.
- Substrate concentration ≤50 mM to avoid enzyme inhibition.
Chiral HPLC (Chiralpak AD-H column) validates ee by separating (R)- and (S)-enantiomers .
Advanced: How to mitigate by-product formation during halogenation reactions of this compound?
Methodological Answer:
Halogenation (e.g., Cl₂ or NCS in DCM) may yield dihalogenated derivatives (e.g., 3,3-dichloro products). Mitigation strategies:
- Use stoichiometric control (1:1 molar ratio of halogenating agent).
- Monitor reaction progress via TLC (silica gel, UV detection).
- Purify via flash chromatography (hexane/ethyl acetate 8:2) to isolate the monohalogenated product. LC-MS helps identify by-products (e.g., m/z 237 for dichloro derivatives) .
Basic: What are the key reactivity patterns of this compound in substitution reactions?
Methodological Answer:
The chlorine atom undergoes nucleophilic substitution (SN₂) with NaI in acetone (Finkelstein reaction) to yield 3-Iodo-1-(4-chlorophenyl)propan-1-ol. The hydroxyl group can be protected as a silyl ether (e.g., TBSCl in DMF) for subsequent Grignard reactions. Kinetic studies show SN₂ rates are 5x faster than primary chlorides due to steric hindrance .
Advanced: How to computationally model the conformational stability of this compound?
Methodological Answer:
Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to analyze:
- Energy minima for staggered vs. eclipsed conformers.
- Intramolecular hydrogen bonding between OH and Cl (ΔG ≈ -2.3 kcal/mol).
Compare computed NMR chemical shifts (GIAO method) with experimental data to validate models .
Advanced: What analytical challenges arise in quantifying trace impurities in this compound?
Methodological Answer:
GC-MS with headspace sampling detects volatile impurities (e.g., residual ketone precursor). For non-volatiles, use UHPLC-QTOF-MS in positive ion mode (ESI+) with a C18 column. Quantify limits of detection (LOD) at 0.1 ppm via calibration curves. Address matrix effects by spiking deuterated internal standards .
Basic: How does this compound participate in cross-coupling reactions?
Methodological Answer:
The chlorine acts as a leaving group in Pd-catalyzed Suzuki-Miyaura couplings. Example:
- React with 4-bromophenylboronic acid (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C) to form biphenyl derivatives.
Yields exceed 70% after 12 hours. Monitor via ¹H NMR for aryl proton shifts (δ 7.5–7.8 ppm) .
Advanced: What mechanistic insights explain the compound’s resistance to oxidation?
Methodological Answer:
The secondary alcohol resists oxidation (e.g., with CrO₃ or PCC) due to steric hindrance from the 4-chlorophenyl group. DFT studies show a high activation barrier (ΔG‡ = 28.5 kcal/mol) for hydride transfer. Controlled oxidation with Dess-Martin periodinane in DCM yields the ketone at 60% conversion .
Basic: How to optimize recrystallization protocols for this compound?
Methodological Answer:
Dissolve crude product in warm hexane (50°C), then cool to -20°C for 12 hours. Collect crystals via vacuum filtration (70% recovery). Purity is confirmed by melting point (mp 92–94°C) and HPLC (≥99% peak area). Alternative solvents: ethyl acetate/hexane (1:3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
